![molecular formula C9H8N2O4 B087966 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-32-2](/img/structure/B87966.png)
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one, also known as HMI-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazoles and has been synthesized using various methods.
作用机制
The mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
生化和生理效应
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neuronal death. In addition, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and inflammation. Another direction is to explore its potential as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one and its effects on various signaling pathways.
合成方法
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one can be synthesized using various methods, including the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a base. Another method involves the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a catalyst. Both methods result in the formation of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one with good yields.
科学研究应用
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and neurodegenerative diseases. In cancer research, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In neuroprotection, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to protect neurons from oxidative stress and prevent neuronal death. In neurodegenerative diseases, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
属性
CAS 编号 |
14532-32-2 |
|---|---|
产品名称 |
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one |
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3 |
InChI 键 |
MQOVAKQJAKULLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
规范 SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
其他 CAS 编号 |
14532-32-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



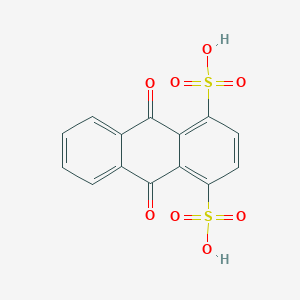
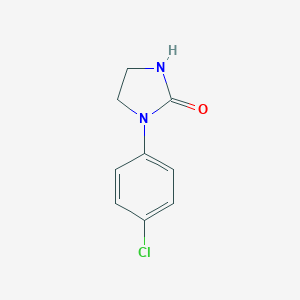
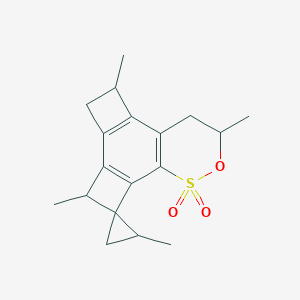
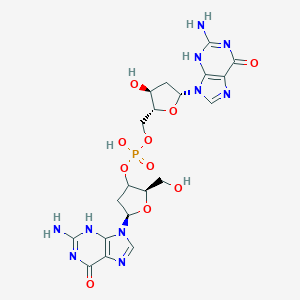

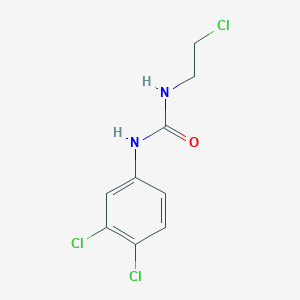
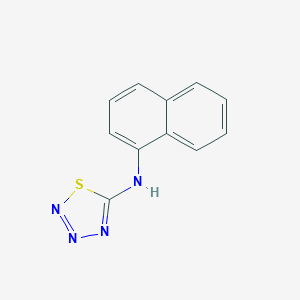
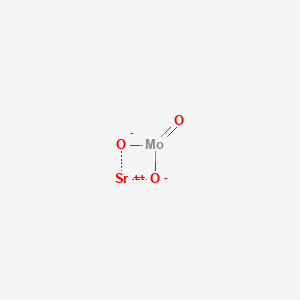
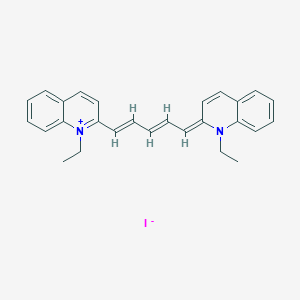
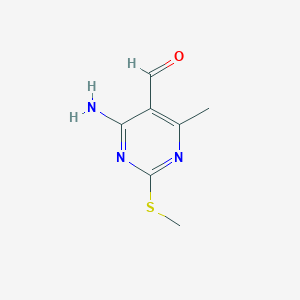
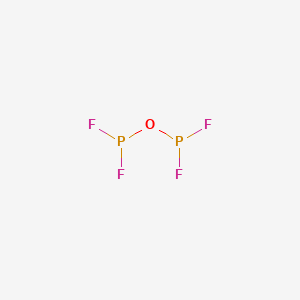
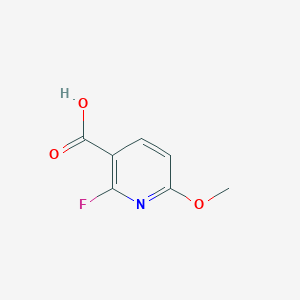
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
